![molecular formula C20H24BrN3O B2884449 N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide CAS No. 691398-59-1](/img/structure/B2884449.png)
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity . The compound also contains a bromophenyl group, which could potentially make it more reactive.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethylphenyl group, and a bromophenyl group attached to an acetamide group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group could potentially make this compound more reactive, as bromine is a good leaving group. The compound could undergo various substitution reactions .Scientific Research Applications
Therapeutic Potential
Several studies have investigated the therapeutic applications of compounds structurally related to N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide, focusing on their potential as anti-cancer, anti-inflammatory, analgesic, antipyretic, and anticonvulsant agents.
Anticancer Activity : Novel acetamidothiazole derivatives, including piperazine-based compounds, have been synthesized and evaluated for their in vitro anticancer activity. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Ali et al., 2013). Additionally, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have shown promising in vitro anticancer activity against human cervical and breast carcinoma cell lines, further supporting the anticancer potential of such compounds (Boddu et al., 2018).
Anticonvulsant Properties : Acetamide derivatives of phthalimide and its analogs have been synthesized and assessed for their anticonvulsant properties, showing effectiveness in models of epilepsy. This suggests that compounds with a similar structure could be explored for their potential in treating seizure disorders (Kamiński et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-2-16-3-9-19(10-4-16)24-13-11-23(12-14-24)15-20(25)22-18-7-5-17(21)6-8-18/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLWAUBETXIINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
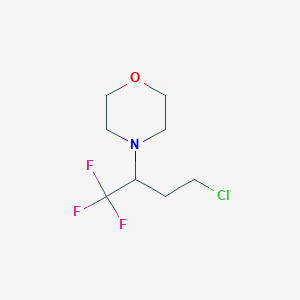


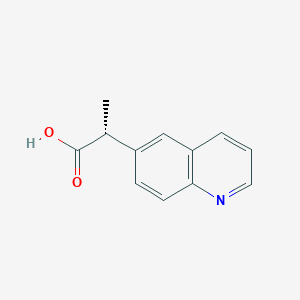
![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)
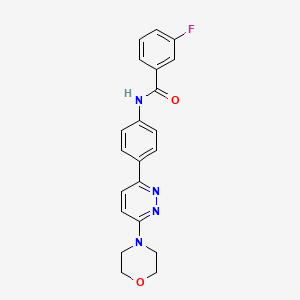
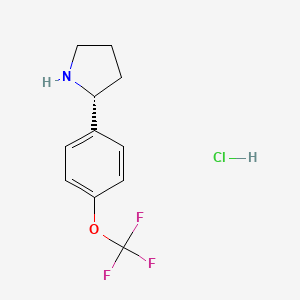
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)
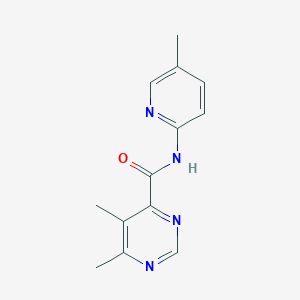
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

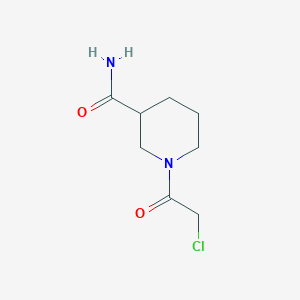

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)
